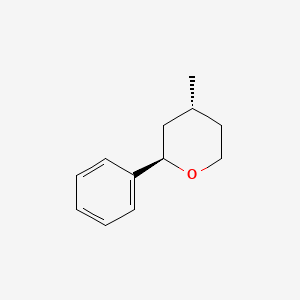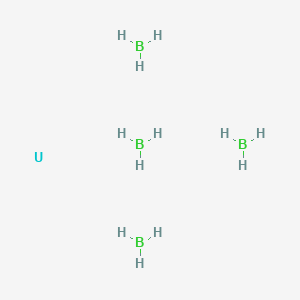
Uranium, tetrakis(tetrahydroborato(1-))-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Uranium, tetrakis(tetrahydroborato(1-))- is a chemical compound with the formula B₄H₁₆U. It is a coordination complex where uranium is bonded to four tetrahydroborate (BH₄) ligands. This compound is of interest due to its unique bonding and reactivity properties, making it a subject of study in inorganic chemistry and materials science .
準備方法
Synthetic Routes and Reaction Conditions: Uranium, tetrakis(tetrahydroborato(1-))- can be synthesized by reacting uranium tetrachloride (UCl₄) with sodium tetrahydroborate (NaBH₄) in an inert atmosphere. The reaction typically occurs in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition .
Industrial Production Methods: While there is no large-scale industrial production method specifically for uranium, tetrakis(tetrahydroborato(1-))-, the synthesis methods used in laboratory settings can be scaled up with appropriate safety measures. The key is to maintain an inert atmosphere and control the reaction temperature to ensure the stability of the compound .
Types of Reactions:
Oxidation: Uranium, tetrakis(tetrahydroborato(1-))- can undergo oxidation reactions where the uranium center is oxidized, often leading to the formation of uranium oxides.
Reduction: The compound can also participate in reduction reactions, particularly in the presence of strong reducing agents.
Substitution: Ligand substitution reactions can occur, where the tetrahydroborate ligands are replaced by other ligands such as halides or phosphines.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents under controlled conditions.
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Halides or phosphines in an inert atmosphere.
Major Products:
Oxidation: Uranium oxides.
Reduction: Reduced uranium complexes.
Substitution: Uranium complexes with new ligands.
科学的研究の応用
Uranium, tetrakis(tetrahydroborato(1-))- has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other uranium complexes and as a reagent in various inorganic reactions.
Materials Science: The compound’s unique bonding properties make it a subject of study for developing new materials with specific electronic and structural characteristics.
Nuclear Science:
作用機序
The mechanism by which uranium, tetrakis(tetrahydroborato(1-))- exerts its effects involves the interaction of the uranium center with various ligands and substrates. The tetrahydroborate ligands can donate electron density to the uranium, stabilizing it in different oxidation states. This electron donation facilitates various chemical reactions, including oxidation, reduction, and substitution .
類似化合物との比較
Uranium tetrafluoride (UF₄): Another uranium compound with different ligands.
Uranium hexafluoride (UF₆): Known for its use in uranium enrichment processes.
Uranium dioxide (UO₂): Commonly used as nuclear fuel.
Uniqueness: Uranium, tetrakis(tetrahydroborato(1-))- is unique due to its tetrahydroborate ligands, which provide distinct reactivity and bonding properties compared to other uranium compounds. This makes it particularly useful in specific chemical reactions and materials science applications .
特性
CAS番号 |
12523-77-2 |
|---|---|
分子式 |
B4H12U |
分子量 |
293.4 g/mol |
IUPAC名 |
borane;uranium |
InChI |
InChI=1S/4BH3.U/h4*1H3; |
InChIキー |
YOEQLHCYUNOJGX-UHFFFAOYSA-N |
正規SMILES |
B.B.B.B.[U] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



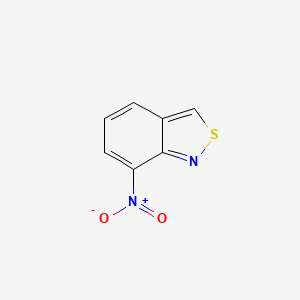
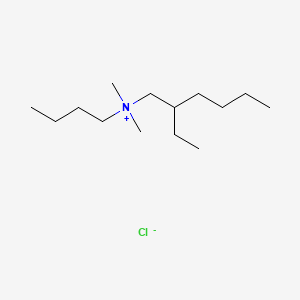
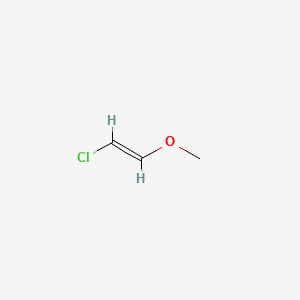
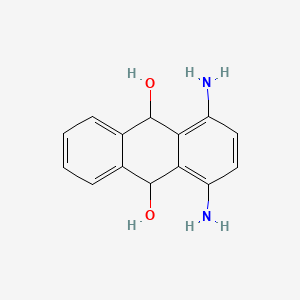

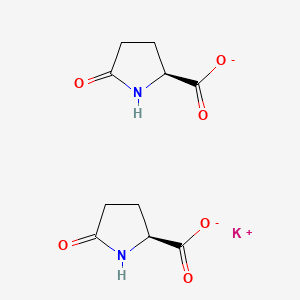
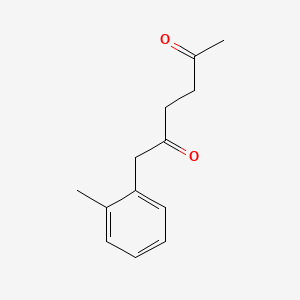
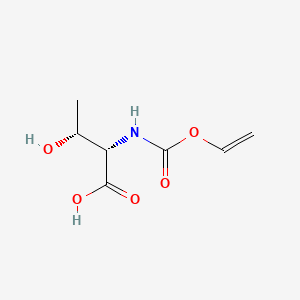
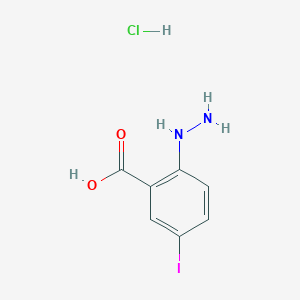

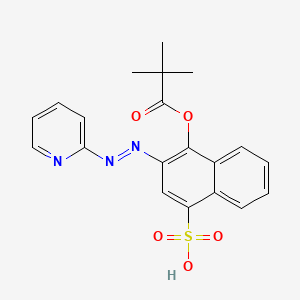
![2-bromo-4-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B12651005.png)
